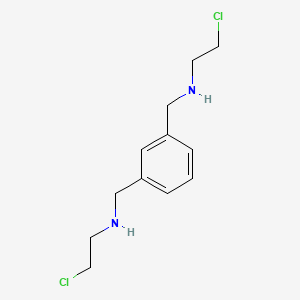
2-Chloro-N-((3-((2-chloroethylamino)methyl)phenyl)methyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-((3-((2-chloroethylamino)methyl)phenyl)methyl)ethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a chloroethylamino group attached to a phenyl ring, which is further connected to another chloroethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-((3-((2-chloroethylamino)methyl)phenyl)methyl)ethanamine typically involves the reaction of 2-chloroethylamine with a suitable phenyl derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hydrochloric acid and iron powder, which facilitate the chlorination and reduction processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized to achieve high yields and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-((3-((2-chloroethylamino)methyl)phenyl)methyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2-Chloro-N-((3-((2-chloroethylamino)methyl)phenyl)methyl)ethanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-((3-((2-chloroethylamino)methyl)phenyl)methyl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N,N-dimethylethylamine: A related compound with similar structural features but different functional groups.
2-Methylphenethylamine: Another compound with a phenyl ring and amine group, but with different substituents.
Uniqueness
2-Chloro-N-((3-((2-chloroethylamino)methyl)phenyl)methyl)ethanamine is unique due to its specific combination of chloroethylamino groups and phenyl ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
64398-90-9 |
|---|---|
Molecular Formula |
C12H18Cl2N2 |
Molecular Weight |
261.19 g/mol |
IUPAC Name |
2-chloro-N-[[3-[(2-chloroethylamino)methyl]phenyl]methyl]ethanamine |
InChI |
InChI=1S/C12H18Cl2N2/c13-4-6-15-9-11-2-1-3-12(8-11)10-16-7-5-14/h1-3,8,15-16H,4-7,9-10H2 |
InChI Key |
OQLZEYNCVZINEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CNCCCl)CNCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















